Cas no 921110-17-0 (2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- F1828-0118
- 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- AKOS024612470
- 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 921110-17-0
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- Inchi: 1S/C26H29N3O4S2/c1-3-29(17-18-9-5-4-6-10-18)35(32,33)20-15-13-19(14-16-20)24(30)28-26-23(25(31)27-2)21-11-7-8-12-22(21)34-26/h4-6,9-10,13-16H,3,7-8,11-12,17H2,1-2H3,(H,27,31)(H,28,30)
- InChI Key: IVJTWAPIDLURNY-UHFFFAOYSA-N
- SMILES: S1C(=C(C(NC)=O)C2=C1CCCC2)NC(C1C=CC(=CC=1)S(N(CC)CC1C=CC=CC=1)(=O)=O)=O
Computed Properties
- Exact Mass: 511.15994876g/mol
- Monoisotopic Mass: 511.15994876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 832
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 132Ų
2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1828-0118-10μmol |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-5mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-25mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-20μmol |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-50mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-2mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-40mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-3mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-20mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1828-0118-4mg |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
921110-17-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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5. Back matter
Additional information on 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Introduction to 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 921110-17-0)
2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, with the CAS number 921110-17-0, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.
The molecular structure of 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide includes a benzothiophene core, an amide functional group, and a sulfonamide moiety. These structural elements contribute to its pharmacological properties and potential therapeutic effects. The benzothiophene scaffold is a common motif in many bioactive molecules and has been extensively studied for its ability to modulate various biological targets.
Recent studies have highlighted the potential of 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory disorders like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also shown promising anti-cancer effects. Research conducted at the National Cancer Institute revealed that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
The sulfonamide moiety in 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a crucial role in its biological activity. Sulfonamides are known for their ability to interact with various biological targets, including enzymes and receptors. In this compound, the sulfonamide group likely contributes to its high affinity for specific protein targets involved in inflammation and cancer.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable pharmacokinetic profile. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
The development of new drugs is a complex and multidisciplinary process that involves extensive preclinical and clinical research. The discovery of 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a potential therapeutic agent highlights the importance of structural optimization and rational drug design in modern medicinal chemistry. By leveraging advanced computational methods and high-throughput screening techniques, researchers can identify and refine lead compounds with improved pharmacological properties.
In conclusion, 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 921110-17-0) represents a promising candidate for the treatment of inflammatory disorders and cancer. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatment options in the future.
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